Tertatolol

Description

This compound is a beta blocker.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease.

RN given refers to parent cpd; structure given in first source

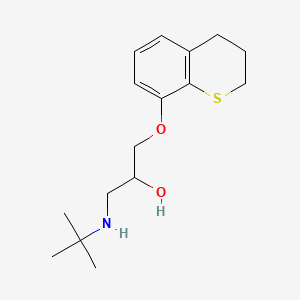

Structure

3D Structure

Properties

IUPAC Name |

1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWFXPCUFWKXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83688-85-1 (hydrochloride) | |

| Record name | Tertatolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083688840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80865735 | |

| Record name | Tertatolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83688-84-0 | |

| Record name | Tertatolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83688-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tertatolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083688840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tertatolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tertatolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-butylamino)-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERTATOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZO341YQXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tertatolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042026 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tertatolol on Beta-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertatolol is a non-selective beta-adrenergic receptor antagonist characterized by a unique pharmacological profile.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound on beta-1 (β1) and beta-2 (β2) adrenergic receptors. The document details its direct receptor blockade, its impact on downstream signaling pathways, and its distinctive ability to induce receptor downregulation. Methodologies for key experimental assays used to characterize such interactions are also provided, alongside illustrative diagrams of the signaling cascades and experimental workflows.

Introduction

This compound is a beta-blocker utilized in the management of cardiovascular conditions such as hypertension.[3][4] Its therapeutic effects are primarily attributed to its interaction with the beta-adrenergic signaling pathway. Unlike some other beta-blockers, this compound is reported to be devoid of intrinsic sympathomimetic activity (ISA).[1] A particularly noteworthy characteristic of this compound is its ability to reduce the density of beta-adrenergic receptors on the cell surface, a mechanism that may contribute to its sustained therapeutic effects and a lack of rebound phenomena upon withdrawal. This guide delves into the specific molecular interactions and their functional consequences.

Core Mechanism of Action at Beta-Adrenergic Receptors

Non-Selective Beta-Adrenergic Receptor Antagonism

This compound functions as a competitive antagonist at both β1 and β2-adrenergic receptors. This non-selectivity means it blocks the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors in various tissues. β1-adrenergic receptors are predominantly located in the heart, where their stimulation increases heart rate, contractility, and conduction velocity. β2-adrenergic receptors are abundant in the smooth muscle of the bronchioles and blood vessels, where their activation leads to relaxation. By blocking these receptors, this compound mitigates the effects of sympathetic nervous system activation.

Modulation of Downstream Signaling Pathways

The canonical signaling pathway for beta-adrenergic receptors involves the activation of a heterotrimeric Gs protein, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response.

This compound, by blocking the receptor, prevents this cascade. The inhibition of adenylyl cyclase and the subsequent reduction in intracellular cAMP levels is a cornerstone of its therapeutic effect, particularly in the cardiovascular system.

Receptor Downregulation

A distinguishing feature of this compound is its ability to induce a reduction in the number of beta-adrenergic receptors (Bmax) on the cell surface, without altering their affinity (KD) for ligands. This effect has been observed in human lymphocytes following in vivo administration. For instance, a single dose can lead to a significant reduction in receptor density within hours, an effect that can persist for up to 48 hours. This downregulation is not a result of receptor sequestration but rather a decrease in the total number of available receptors. This property may contribute to the long-lasting effects of the drug and the absence of a rebound effect upon cessation of treatment.

Quantitative Data

Table 1: Beta-Adrenergic Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Ki (nM) | Cell Line/Tissue | Reference |

| Human β1 | This compound | Data not available | - | - |

| Human β2 | This compound | Data not available | - | - |

Table 2: Functional Potency of this compound in Adenylyl Cyclase Inhibition

| Receptor | Tissue/Cell Line | Assay Condition | IC50 (nM) | Reference |

| β1-Adrenergic | Cardiac Membranes | Isoproterenol-stimulated | Data not available | - |

| β2-Adrenergic | Lung Membranes | Isoproterenol-stimulated | Data not available | - |

Table 3: Effect of this compound on Beta-Adrenergic Receptor Density

| Treatment | Duration | Cell Type | Change in Bmax | Reference |

| Single 5mg dose | 7 hours | Human Lymphocytes | -54% | |

| Single 5mg dose | 24 hours | Human Lymphocytes | -35% | |

| Single 5mg dose | 48 hours | Human Lymphocytes | -30% | |

| 14 daily 5mg doses | 7 hours post-last dose | Human Lymphocytes | -42% | |

| 14 daily 5mg doses | 24 hours post-last dose | Human Lymphocytes | -37% | |

| 14 daily 5mg doses | 48 hours post-last dose | Human Lymphocytes | -15% |

Experimental Protocols

The characterization of this compound's interaction with beta-adrenergic receptors involves several key in vitro assays.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of this compound for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing the target beta-adrenergic receptor subtype.

-

Radioligand (e.g., [3H]-CGP 12177, a hydrophilic antagonist).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Isolate cell membranes from tissues or cultured cells expressing the receptor of interest via homogenization and differential centrifugation.

-

Assay Setup: In a multi-well plate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: Allow the reaction to reach equilibrium at a controlled temperature.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay for Antagonist Potency (IC50)

This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP.

Objective: To determine the IC50 of this compound for the inhibition of adenylyl cyclase activity.

Materials:

-

Cell membranes with coupled beta-adrenergic receptors.

-

A beta-adrenergic agonist (e.g., isoproterenol).

-

This compound at various concentrations.

-

ATP (substrate for adenylyl cyclase).

-

Assay buffer containing Mg2+ and a phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP detection kit (e.g., ELISA-based or radioimmunoassay).

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Pre-incubation: Incubate the cell membranes with various concentrations of this compound.

-

Stimulation: Add a fixed concentration of the agonist (e.g., isoproterenol) to stimulate adenylyl cyclase.

-

Enzymatic Reaction: Initiate the reaction by adding ATP and incubate at a controlled temperature for a defined period.

-

Termination: Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

cAMP Quantification: Measure the amount of cAMP produced using a suitable detection method.

-

Data Analysis: Plot the percentage of adenylyl cyclase inhibition as a function of the log concentration of this compound. The IC50 is the concentration of this compound that produces 50% of the maximal inhibition of agonist-stimulated adenylyl cyclase activity.

Conclusion

This compound exhibits a multifaceted mechanism of action at beta-adrenergic receptors. Its primary action as a non-selective antagonist of β1 and β2 receptors leads to the inhibition of the adenylyl cyclase signaling pathway. Furthermore, its unique ability to induce a sustained downregulation of beta-adrenergic receptors distinguishes it from many other beta-blockers and may contribute to its clinical profile. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other beta-adrenergic modulators. Further research to elucidate the precise molecular mechanisms of this compound-induced receptor downregulation would be of significant value to the field of cardiovascular pharmacology.

References

- 1. Reduction of beta-adrenergic receptors by this compound: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-adrenergic receptor changes during this compound treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

An In-Depth Technical Guide to the Chemical Properties and Synthesis of Tertatolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertatolol is a non-selective β-adrenergic receptor antagonist with additional antagonist activity at serotonin 5-HT1A and 5-HT1B receptors.[1][2] This dual action contributes to its efficacy in the management of hypertension and other cardiovascular diseases.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, a detailed methodology for its synthesis, and a visualization of its mechanism of action. The information presented is intended to support research, development, and quality control activities related to this pharmacologically significant molecule.

Chemical Properties of this compound

This compound is a racemic mixture, with its chemical and physical properties extensively characterized.[3] These properties are crucial for its formulation, dosage form design, and analytical method development.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol | |

| Chemical Formula | C₁₆H₂₅NO₂S | |

| Molecular Weight | 295.44 g/mol | |

| Melting Point | 70-72 °C | |

| Boiling Point | 465.0 ± 45.0 °C (Predicted) | |

| Solubility | - Soluble in DMSO- Water: 0.0221 mg/mL | |

| pKa | - Strongest Acidic: 14.09- Strongest Basic: 9.76 | |

| Appearance | Crystalline solid | |

| CAS Number | 83688-84-0 | |

| Chirality | Racemic mixture |

Synthesis of this compound

The synthesis of this compound is a multi-step process that is analogous to the general synthesis of aryloxypropanolamine β-blockers. The key steps involve the preparation of the 8-hydroxythiochroman intermediate, followed by its reaction with an epoxy-forming reagent and subsequent coupling with tert-butylamine. The synthesis is outlined in patents DE 2115201 and US 3960891.

Synthesis Pathway

Caption: Synthesis pathway of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for the synthesis of aryloxypropanolamines.

Step 1: Synthesis of 8-Hydroxythiochroman

-

Objective: To prepare the key phenolic intermediate, 8-hydroxythiochroman.

-

Methodology: The synthesis of 8-hydroxythiochroman can be achieved through various routes, often starting from a substituted benzene derivative that undergoes cyclization to form the thiochroman ring system. A common approach involves the reaction of a suitable thiophenol with a three-carbon synthon.

-

Example Procedure:

-

A solution of a suitable starting material (e.g., a substituted thiophenol) is prepared in an appropriate solvent.

-

A cyclizing agent is added, and the reaction mixture is heated under reflux for a specified period.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.

-

Step 2: Synthesis of 8-(2,3-Epoxypropoxy)thiochroman

-

Objective: To introduce the epoxypropoxy side chain to the phenolic hydroxyl group of 8-hydroxythiochroman.

-

Methodology: This step involves an etherification reaction between 8-hydroxythiochroman and epichlorohydrin in the presence of a base.

-

Example Procedure:

-

To a solution of 8-hydroxythiochroman in a suitable solvent (e.g., acetone, ethanol), an excess of epichlorohydrin is added.

-

A base, such as potassium carbonate or sodium hydroxide, is added to the mixture.

-

The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by TLC.

-

The inorganic salts are filtered off, and the solvent is removed under reduced pressure.

-

The resulting crude epoxide is purified, typically by vacuum distillation or column chromatography.

-

Step 3: Synthesis of this compound

-

Objective: To introduce the tert-butylamine group by opening the epoxide ring.

-

Methodology: This final step involves the aminolysis of the epoxide intermediate with tert-butylamine.

-

Example Procedure:

-

The purified 8-(2,3-epoxypropoxy)thiochroman is dissolved in a suitable solvent, such as methanol or ethanol.

-

An excess of tert-butylamine is added to the solution.

-

The reaction mixture is stirred at room temperature or heated in a sealed vessel until the epoxide is consumed (monitored by TLC).

-

The solvent and excess tert-butylamine are removed under reduced pressure.

-

The crude this compound is then purified by recrystallization from a suitable solvent (e.g., hexane) to yield the final product as a crystalline solid.

-

Mechanism of Action: β-Adrenergic Receptor Signaling Pathway

This compound primarily exerts its therapeutic effects by blocking β-adrenergic receptors. This action inhibits the downstream signaling cascade initiated by catecholamines like adrenaline and noradrenaline.

References

The Stereoselective Pharmacology of Tertatolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertatolol is a non-selective β-adrenoceptor antagonist recognized for its potent antihypertensive effects. A key feature of its pharmacological profile is its stereoselectivity, with its two enantiomers, (S)- and (R)-tertatolol, exhibiting distinct pharmacological and pharmacokinetic properties. This technical guide provides an in-depth analysis of the pharmacological profile of this compound enantiomers, focusing on their receptor binding, functional activity, and pharmacokinetic characteristics. The information presented herein is intended to support further research and development in the field of cardiovascular therapeutics.

This compound is characterized by its dual action: a potent, long-acting β-blockade and a unique renal vasodilatory effect that contributes to its antihypertensive efficacy. The β-blocking activity is primarily attributed to one of its enantiomers, highlighting the importance of stereochemistry in its mechanism of action. This guide will delve into the quantitative differences between the (S)- and (R)-enantiomers, providing a comprehensive overview for researchers.

Receptor Binding Affinity

Experimental Protocol: Radioligand Binding Assay (Representative)

A standard method to determine the binding affinity (Ki) of a compound for a receptor is through a competitive radioligand binding assay.

-

Objective: To determine the affinity of (S)- and (R)-tertatolol for β1- and β2-adrenergic receptors.

-

Materials:

-

Membrane preparations from cells or tissues expressing human β1- or β2-adrenergic receptors (e.g., CHO-K1 cells stably expressing the human β1 or β2 adrenoceptor).

-

A suitable radioligand with high affinity for β-adrenoceptors (e.g., [3H]-CGP 12177 or [125I]-Iodocyanopindolol).

-

Unlabeled (S)-tertatolol and (R)-tertatolol of high purity.

-

A non-selective β-blocker for determination of non-specific binding (e.g., propranolol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters and a cell harvester for filtration.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a constant concentration of the radioligand with the receptor-containing membrane preparations in the presence of increasing concentrations of the unlabeled test compound ((S)- or (R)-tertatolol).

-

Incubate a parallel set of tubes with the radioligand and an excess of a non-selective antagonist (e.g., 10 µM propranolol) to determine non-specific binding.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

-

Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of the competing ligand.

-

Determine the IC50 (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Activity: β-Adrenoceptor Antagonism

The β-blocking potency of this compound resides almost exclusively in one of its enantiomers. Functional assays consistently demonstrate a significant difference in the antagonist activity of (S)- and (R)-tertatolol.

Table 1: Functional Potency of this compound Enantiomers in β-Adrenoceptor Antagonism

| Enantiomer | Relative Potency |

| (S)-Tertatolol | Approximately 100-fold less potent than (R)-tertatolol[1] |

| (R)-Tertatolol | The primary contributor to the β-blocking activity of racemic this compound[1] |

Experimental Protocol: In Vitro Functional Assay for β-Blockade (Representative)

The antagonistic effect of this compound enantiomers can be quantified by their ability to inhibit the response of an isolated tissue to a β-agonist, such as isoprenaline.

-

Objective: To determine the functional potency (e.g., pA2 value) of (S)- and (R)-tertatolol in antagonizing isoprenaline-induced responses in isolated tissues.

-

Tissues:

-

For β1-adrenoceptor activity: Isolated guinea pig right atria (to measure changes in heart rate).

-

For β2-adrenoceptor activity: Isolated guinea pig trachea (to measure relaxation of pre-contracted smooth muscle).

-

-

Procedure:

-

Mount the isolated tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Allow the tissue to equilibrate under a resting tension.

-

For tracheal preparations, induce a sustained contraction with an appropriate agent (e.g., histamine or carbachol).

-

Generate a cumulative concentration-response curve for the β-agonist isoprenaline.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a fixed concentration of the antagonist ((S)- or (R)-tertatolol) for a predetermined period.

-

Generate a second cumulative concentration-response curve for isoprenaline in the presence of the antagonist.

-

Repeat steps 5-7 with increasing concentrations of the antagonist.

-

-

Data Analysis:

-

Plot the response to isoprenaline against its log concentration in the absence and presence of different concentrations of the antagonist.

-

A competitive antagonist will cause a parallel rightward shift of the concentration-response curve.

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the log molar concentration of the antagonist. The x-intercept of the linear regression is the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.

-

Vasodilatory Effects

A distinguishing feature of this compound is its ability to induce vasodilation, an effect that is also stereoselective. This vasodilatory action is particularly prominent in the renal vasculature and is independent of its β-blocking properties.

The vasodilatory effect of (-)-tertatolol is more potent than that of the racemic mixture, while (+)-tertatolol is less active[2]. This vasodilation appears to be mediated by the formation of cyclic guanosine monophosphate (cGMP)[3]. While the precise upstream signaling cascade initiated by (-)-tertatolol to increase cGMP is not fully elucidated, a plausible mechanism, by analogy with other third-generation β-blockers, involves the stimulation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.

Experimental Protocol: Assessment of Vasodilation in Isolated Arteries (Representative)

The vasodilatory properties of this compound enantiomers can be assessed using isolated arterial ring preparations.

-

Objective: To evaluate the vasodilatory effect of (S)- and (R)-tertatolol on isolated renal arteries.

-

Materials:

-

Isolated segments of rat renal arteries.

-

Wire myograph system.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

A vasoconstrictor agent (e.g., phenylephrine or serotonin) to pre-contract the arterial rings.

-

(S)-tertatolol and (R)-tertatolol.

-

-

Procedure:

-

Mount the arterial rings in the wire myograph chambers filled with physiological salt solution at 37°C and aerated with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate and then stretch them to their optimal resting tension.

-

Induce a stable submaximal contraction with a vasoconstrictor.

-

Once a stable plateau is reached, add cumulative concentrations of (S)- or (R)-tertatolol to the bath.

-

Record the changes in isometric tension.

-

-

Data Analysis:

-

Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the percentage of relaxation against the log concentration of the this compound enantiomer to generate a concentration-response curve.

-

Calculate the EC50 (the concentration of the enantiomer that produces 50% of the maximal relaxation).

-

Signaling Pathway: Proposed Mechanism of this compound-Induced Vasodilation

References

- 1. Effects of this compound on the responsiveness of isolated femoral, mesenteric, and renal resistance arteries to adrenergic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of the enantiomers of this compound in the rat after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The beta adrenoceptor blocker this compound causes vasodilatation in the isolated perfused vasoconstricted rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tertatolol's Interaction with Serotonin 5-HT1A Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the β-adrenergic antagonist, tertatolol, and the serotonin 5-HT1A receptor. It consolidates key findings on its binding affinity, functional activity as an antagonist, and the experimental methodologies used for this characterization.

Introduction

This compound is a non-selective β-adrenoceptor antagonist used in the treatment of hypertension.[1] Beyond its primary mechanism of action, extensive research has revealed its significant interaction with the serotonergic system, specifically as a potent antagonist at both presynaptic and postsynaptic serotonin 5-HT1A receptors.[2][3] This dual activity has garnered interest in its potential for adjunctive therapy in major depressive disorder.[4] This document serves as a technical resource, summarizing the quantitative data, detailing experimental protocols, and visualizing the underlying molecular and experimental frameworks.

Quantitative Data Summary

The interaction of this compound with 5-HT1A receptors has been quantified through various biochemical and in vivo assays. The following tables summarize the key binding affinity and functional antagonism data.

Table 1: Binding Affinity of this compound Stereoisomers for the 5-HT1A Receptor

| Compound | Preparation | Radioligand | Ki (nM) | Reference |

| (-)-Tertatolol | Rat Hippocampal Membranes | [3H]8-OH-DPAT | 18 | [2] |

| (+)-Tertatolol | Rat Hippocampal Membranes | [3H]8-OH-DPAT | 864 | |

| (+/-)-Tertatolol | Rat Hippocampal Membranes | [3H]8-OH-DPAT | 38 | |

| (-)-Tertatolol | Rat Brain | [3H]WAY-100635 | 10 | |

| (-)-Tertatolol | Rat Hippocampus | Specific Ligands | 5.9 | |

| (+)-Tertatolol | Rat Hippocampus | Specific Ligands | 311.6 |

Table 2: Functional Antagonism of this compound at the 5-HT1A Receptor

| Assay | Preparation | Agonist | Parameter | Value | Reference |

| Forskolin-Stimulated Adenylate Cyclase | Rat Hippocampal Homogenates | 8-OH-DPAT | Ki (nM) | 24 | |

| In vitro Electrophysiology | Rat Brainstem Slices | 8-OH-DPAT, Ipsapirone, Lesopitron | Ki (nM) | ~50 | |

| In vivo Electrophysiology | Anesthetized Rats (Dorsal Raphe) | 8-OH-DPAT, Ipsapirone, Lesopitron | ID50 (mg/kg i.v.) | ~0.40 | |

| In vivo Neurochemistry | Rat Brain | 8-OH-DPAT | - | 5 mg/kg s.c. significantly reduced agonist effect |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Objective: To quantify the affinity of this compound for 5-HT1A receptors.

Materials:

-

Rat hippocampal tissue

-

Radioligand: [3H]8-OH-DPAT

-

Buffer: 50 mM Tris-HCl, pH 7.4

-

Competitor: this compound (various concentrations)

-

Non-specific binding control: 10 µM Serotonin

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Membrane Preparation: Rat hippocampi are homogenized in ice-cold Tris-HCl buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of [3H]8-OH-DPAT and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated, typically for 60 minutes at 30°C.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Forskolin-Stimulated Adenylate Cyclase Activity Assay

This functional assay assesses the ability of this compound to antagonize the inhibitory effect of 5-HT1A receptor agonists on adenylate cyclase activity.

Objective: To determine the functional antagonist properties of this compound at 5-HT1A receptors.

Materials:

-

Rat hippocampal homogenates

-

Forskolin

-

ATP

-

5-HT1A agonist (e.g., 8-OH-DPAT)

-

This compound (various concentrations)

-

Assay buffer

Protocol:

-

Tissue Preparation: Rat hippocampal tissue is homogenized.

-

Assay Incubation: The homogenates are incubated with forskolin (to stimulate adenylate cyclase), ATP (as a substrate), a 5-HT1A agonist, and varying concentrations of this compound.

-

Reaction Termination: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured.

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified to determine its antagonist potency (Ki).

In Vivo Extracellular Electrophysiology

This technique is used to measure the effect of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus of live, anesthetized animals.

Objective: To assess the in vivo antagonist activity of this compound at presynaptic 5-HT1A autoreceptors.

Materials:

-

Anesthetized rats (e.g., with chloral hydrate)

-

Stereotaxic apparatus

-

Recording microelectrodes

-

Amplifier and data acquisition system

-

5-HT1A agonist (e.g., 8-OH-DPAT)

-

This compound

Protocol:

-

Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is lowered into the dorsal raphe nucleus to record the extracellular activity of individual serotonergic neurons. These neurons are identified by their characteristic slow and regular firing pattern.

-

Baseline Recording: The baseline firing rate of a neuron is recorded.

-

Drug Administration: A 5-HT1A agonist is administered (e.g., intravenously) to induce a decrease in the neuron's firing rate.

-

Antagonist Challenge: this compound is administered prior to or following the agonist to determine its ability to prevent or reverse the agonist-induced inhibition of neuronal firing.

-

Data Analysis: The changes in firing rate are quantified to determine the dose of this compound required to produce a 50% inhibition of the agonist's effect (ID50).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental processes.

Caption: 5-HT1A receptor signaling and this compound's antagonism.

Caption: Experimental workflow for characterizing this compound's 5-HT1A interaction.

References

- 1. Electrophysiological and pharmacological properties of GABAergic cells in the dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophysiological and pharmacological characterization of serotonergic dorsal raphe neurons recorded extracellularly and intracellularly in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (-)this compound is a potent antagonist at pre- and postsynaptic serotonin 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Firing Properties of Genetically Identified Dorsal Raphe Serotonergic Neurons in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Renal Vasodilating Properties of Tertatolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertatolol is a non-selective beta-adrenoceptor antagonist that exhibits unique renal vasodilating properties, distinguishing it from many other beta-blockers.[1][2] Unlike conventional beta-blockers that can decrease renal plasma flow and glomerular filtration rate (GFR), this compound has been shown to increase both of these parameters.[1][3] This technical guide provides a comprehensive overview of the renal hemodynamic effects of this compound, delving into the underlying mechanisms of action, experimental evidence, and the methodologies used to investigate these properties.

Core Mechanism of Renal Vasodilation

The renal vasodilatory effect of this compound is attributed to a direct intrarenal mechanism, independent of its systemic beta-blocking activity.[4] While the complete picture is still under investigation, several key pathways are implicated. Evidence suggests that this compound's action may be mediated through the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling cascade. Some beta-blockers are known to stimulate endothelial nitric oxide synthase (eNOS), leading to increased NO production and subsequent vasodilation. Furthermore, studies have pointed towards an interaction with serotonin receptors, specifically a potential agonist activity at 5-HT1A receptors, which could contribute to its renal hemodynamic effects. It is important to note that the renal response to this compound does not appear to involve prostaglandins or dopamine.

Quantitative Effects on Renal Hemodynamics

Numerous studies in both animal models and humans have quantified the significant effects of this compound on renal function. The data consistently demonstrates an improvement in renal perfusion and filtration.

| Parameter | Species/Population | Dosage | Change | Reference |

| Glomerular Filtration Rate (GFR) | Normal Munich-Wistar Rats | Intravenous injection | Significant Increase | |

| Hypertensive Patients with Mild Chronic Renal Failure | 5 mg daily for 3 months | +10% | ||

| Anesthetized Rats | 0.025-0.3 mg i.v. | Dose-related increase (up to ~41%) | ||

| Hypertensive Patients | 5 mg orally for 15 days | +8.9% | ||

| Conscious Dogs | 0.05 mg/kg i.v. | Slight but significant increase | ||

| Isolated Perfused Rat Kidney | 25 and 50 µg/kg bolus | Significant enhancement | ||

| Effective Renal Plasma Flow (ERPF) / Renal Blood Flow (RBF) | Hypertensive Patients with Mild Chronic Renal Failure | 5 mg daily for 3 months | +13% | |

| Hypertensive Patients | 5 mg orally for 15 days | +13.0% | ||

| Humans with normal renal function | 0.25 mg selective intra-renal artery infusion | Increase from 426 to 509 mL/min/1.73 m² | ||

| Humans with normal renal function | 0.25 mg selective intra-renal artery infusion | Increase from 463 to 549 mL/min | ||

| Renal Vascular Resistance (RVR) | Hypertensive Patients with Mild Chronic Renal Failure | 5 mg daily for 3 months | -16% | |

| Humans with normal renal function | 0.25 mg selective intra-renal artery infusion | Decrease | ||

| Single Nephron Glomerular Filtration Rate (SNGFR) | Normal Munich-Wistar Rats | Intravenous injection | Significant Increase | |

| Urine Volume & Sodium Excretion | Anesthetized Rats | 0.025-0.3 mg i.v. | Dose-related elevation |

Experimental Protocols

The investigation of this compound's renal properties has employed a range of established experimental methodologies.

Measurement of Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF)

A standard method for assessing GFR and RPF involves clearance techniques using inulin and para-aminohippurate (PAH), respectively.

Protocol for Inulin and PAH Clearance in Humans:

-

Subject Preparation: Subjects are typically studied in a supine position after an overnight fast.

-

Catheterization: Catheters are inserted into an antecubital vein for infusion and into a contralateral hand or wrist vein, which is warmed to arterialize the venous blood, for blood sampling. A bladder catheter is inserted for urine collection.

-

Priming Dose: A priming intravenous dose of inulin and PAH is administered.

-

Continuous Infusion: A sustaining infusion of inulin and PAH is initiated to maintain constant plasma concentrations.

-

Equilibration Period: An equilibration period of at least 60 minutes is allowed.

-

Clearance Periods: Following equilibration, timed urine collections (typically 20-30 minutes each) are performed. Blood samples are drawn at the midpoint of each urine collection period.

-

Sample Analysis: Inulin and PAH concentrations in plasma and urine are determined using appropriate analytical methods (e.g., colorimetry).

-

Calculation:

-

GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration

-

RPF = (Urine PAH Concentration × Urine Flow Rate) / Plasma PAH Concentration

-

Protocol for Inulin Clearance in Rats:

-

Anesthesia: Rats are anesthetized (e.g., with Inactin).

-

Catheterization: Catheters are placed in the jugular vein for infusions, the carotid or femoral artery for blood sampling, and the bladder for urine collection.

-

Inulin Infusion: A priming dose of FITC-inulin is given, followed by a constant intravenous infusion.

-

Equilibration: An equilibration period is allowed for the inulin to distribute.

-

Urine and Blood Collection: Timed urine samples are collected, and blood samples are taken at the beginning and end of the clearance period.

-

Analysis: Inulin concentration in plasma and urine is measured, often using fluorometry for FITC-inulin.

-

Calculation: GFR is calculated using the standard clearance formula.

Isolated Perfused Rat Kidney Model

This in vitro technique allows for the study of the direct effects of a substance on the kidney, devoid of systemic influences.

Experimental Workflow:

-

Kidney Isolation: A rat is anesthetized, and the right kidney is surgically isolated.

-

Cannulation: The renal artery is cannulated for perfusion, and the ureter is cannulated for urine collection.

-

Perfusion: The kidney is perfused with a modified Krebs-Henseleit solution containing albumin, glucose, and amino acids, gassed with 95% O2 and 5% CO2. The perfusion is typically done at a constant pressure or constant flow.

-

Drug Administration: this compound is administered as a bolus injection into the renal artery.

-

Data Collection: Perfusate flow rate, urine flow rate, and samples of perfusate and urine are collected to measure GFR (e.g., using creatinine clearance) and electrolyte excretion.

Micropuncture Technique for Single Nephron GFR (SNGFR)

This specialized technique allows for the measurement of the filtration rate of an individual glomerulus.

Methodology:

-

Animal Preparation: Anesthetized rats (often Munich-Wistar rats with surface glomeruli) are prepared for micropuncture. The kidney is exposed and immobilized in a specialized cup.

-

Tubule Identification: A surface proximal tubule is identified.

-

Fluid Collection: A sharpened glass micropipette is inserted into the identified tubule, and an oil block is injected to prevent downstream contamination. Tubular fluid is then collected for a timed period.

-

Inulin Measurement: The concentration of a filtration marker (e.g., radio-labeled inulin) in the collected tubular fluid and plasma is determined.

-

SNGFR Calculation: SNGFR is calculated based on the tubular fluid collection rate and the tubular fluid-to-plasma inulin concentration ratio.

Visualizing the Pathways and Processes

To better understand the complex mechanisms and experimental setups, the following diagrams have been generated using Graphviz.

Caption: Proposed signaling pathway for this compound-induced renal vasodilation.

Caption: Experimental workflow for GFR and RPF measurement using clearance techniques.

Caption: Logical relationship of this compound's effects on renal hemodynamics.

Conclusion

This compound stands out among beta-blockers due to its favorable renal hemodynamic profile. The evidence strongly supports its ability to induce renal vasodilation, leading to increased renal blood flow and glomerular filtration rate. This is particularly significant for hypertensive patients, especially those with compromised renal function. The underlying mechanism, while not fully elucidated, appears to be a direct intrarenal effect, likely involving the nitric oxide-cGMP pathway and potentially serotonergic receptor interactions. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other compounds with similar renal-protective properties. This in-depth understanding is crucial for researchers and drug development professionals aiming to leverage these unique characteristics for therapeutic benefit.

References

- 1. Single nephron glomerular filtration rate measured by linescan multiphoton microscopy compared to conventional micropuncture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of the renal clearance of inulin in rats: lowered values at low urine flow rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of this compound on renal function in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Effects of Tertatolol on Beta-Adrenergic Receptor Density: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertatolol, a non-selective beta-adrenergic receptor antagonist, exhibits a unique pharmacological profile in its modulation of beta-adrenergic receptor (β-AR) density. Unlike many other beta-blockers that lead to an upregulation of β-ARs, this compound has been consistently shown to induce a marked and persistent downregulation of these receptors. This technical guide provides an in-depth analysis of the existing research on this compound's effect on β-AR density, presenting quantitative data, detailed experimental protocols, and a visualization of the pertinent signaling pathways. Understanding this distinct mechanism is crucial for the rational design of novel therapeutics and for optimizing treatment strategies in cardiovascular medicine.

Introduction

Beta-adrenergic receptors are integral components of the sympathetic nervous system, playing a pivotal role in cardiovascular regulation. The density and sensitivity of these receptors are dynamically modulated in response to various physiological and pharmacological stimuli. Chronic blockade of β-ARs with antagonists typically results in a compensatory upregulation of receptor density, a phenomenon that can lead to rebound effects upon abrupt withdrawal of the medication.

This compound, however, deviates from this paradigm. This guide will explore the experimental evidence that characterizes this compound as a beta-blocker capable of downregulating β-ARs, a property that may contribute to its sustained therapeutic efficacy and a lack of rebound hypertension.

Quantitative Data on this compound's Effect on Beta-Adrenergic Receptor Density

The primary effect of this compound on β-ARs is a reduction in their density (Bmax) without a significant change in their affinity (Kd) for ligands. This has been demonstrated in studies on human lymphocytes and rat lung tissue.

Table 1: Effect of a Single Dose of this compound (5 mg) on Beta-Adrenergic Receptor Density (Bmax) in Human Lymphocytes[1][2]

| Time After Single Dose | Percentage Reduction in Bmax |

| 7 hours | 54% |

| 24 hours | 35% |

| 48 hours | 30% |

Table 2: Effect of Repeated Doses of this compound (5 mg/day for 14 days) on Beta-Adrenergic Receptor Density (Bmax) in Human Lymphocytes[1][2]

| Time After Last Dose | Percentage Reduction in Bmax |

| 7 hours | 42% |

| 24 hours | 37% |

| 48 hours | 15% |

Table 3: Comparative Effects of Chronic this compound and Propranolol Treatment on Beta-Adrenergic Receptor Density in Rat Lung Homogenates[3]

| Treatment Group | Beta-Adrenergic Receptor Density (fmol/mg protein) | Percentage Change from Control |

| Control | 388 ± 54 | - |

| This compound | 194 ± 28 | -50% |

| Propranolol | No significant change reported, but other studies show increases. | - |

Experimental Protocols

The following sections detail the methodologies employed in the key studies that have investigated the effects of this compound on β-AR density.

Isolation of Human Mononuclear Leukocytes

A standard method for isolating mononuclear leukocytes from whole blood is density gradient centrifugation using Ficoll-Paque.

-

Blood Collection: Whole blood is drawn from healthy human volunteers into tubes containing an anticoagulant (e.g., heparin).

-

Dilution: The blood is diluted 1:1 with a balanced salt solution (e.g., phosphate-buffered saline, PBS).

-

Layering: The diluted blood is carefully layered onto a Ficoll-Paque solution in a centrifuge tube.

-

Centrifugation: The tubes are centrifuged at approximately 400 x g for 30 minutes at room temperature. This separates the blood components into distinct layers, with mononuclear leukocytes forming a "buffy coat" at the plasma-Ficoll interface.

-

Harvesting: The buffy coat is carefully aspirated.

-

Washing: The harvested cells are washed multiple times with a balanced salt solution to remove platelets and Ficoll-Paque, with centrifugation steps to pellet the cells.

-

Cell Counting and Resuspension: The final cell pellet is resuspended in a suitable buffer, and the cell concentration is determined using a hemocytometer.

Beta-Adrenergic Receptor Radioligand Binding Assay on Intact Lymphocytes

This assay is used to determine the density (Bmax) and affinity (Kd) of β-ARs.

-

Radioligand: The hydrophilic radioligand [³H]CGP-12177 is typically used as it selectively labels cell surface receptors.

-

Incubation Buffer: A common buffer is Tris-HCl (e.g., 50 mM, pH 7.4) containing MgCl₂ (e.g., 10 mM).

-

Saturation Binding:

-

A fixed number of intact lymphocytes (e.g., 2 x 10⁵ cells) are incubated with increasing concentrations of [³H]CGP-12177.

-

The incubation is carried out at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Determination of Non-Specific Binding: For each concentration of the radioligand, a parallel set of tubes is incubated with an excess of a non-labeled beta-blocker (e.g., 1 µM propranolol) to saturate the receptors and determine the amount of non-specific binding.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification of Radioactivity: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

The Bmax and Kd values are determined by analyzing the specific binding data using Scatchard analysis or non-linear regression.

-

Signaling Pathways and Molecular Mechanisms

The canonical signaling pathway for β-ARs involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). However, the mechanism by which this compound induces receptor downregulation appears to be distinct from simple antagonism.

Canonical Beta-Adrenergic Receptor Signaling

In-Depth Technical Guide: Basic Research on Tertatolol's Partial Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertatolol is a non-selective β-adrenergic receptor antagonist utilized in the management of hypertension.[1] Its pharmacological profile is primarily characterized by its competitive blockade of both β1 and β2 adrenoceptors. A key area of investigation and some debate within its basic research is the extent of its intrinsic sympathomimetic activity (ISA), also known as partial agonist activity. While some literature describes this compound as being devoid of ISA, other sources suggest it may possess this quality.[2][3] This technical guide aims to provide a comprehensive overview of the foundational research concerning this compound's interaction with β-adrenoceptors, with a specific focus on elucidating its partial agonist (or antagonist) nature. This document summarizes the available quantitative data, details the experimental protocols used to characterize such compounds, and visualizes the relevant biological and experimental pathways. A unique characteristic of this compound, its ability to induce a reduction in β-adrenergic receptor density, is also discussed.[2][4]

Pharmacological Profile and Receptor Binding

This compound acts as a competitive antagonist at both β1- and β2-adrenergic receptors. This non-selective antagonism is the primary mechanism behind its therapeutic effects, which include reduced heart rate, decreased cardiac contractility, and lowered blood pressure. The interaction of this compound with the receptor binding site prevents the association of endogenous catecholamines like epinephrine and norepinephrine, thereby inhibiting downstream signaling.

The Controversy of Intrinsic Sympathomimetic Activity (ISA)

A central point of discussion in the pharmacology of this compound is whether it possesses ISA. ISA refers to the capacity of a β-blocker to weakly stimulate the β-adrenoceptor in addition to blocking it from endogenous agonists.

-

Evidence Against Significant ISA: Several key studies explicitly describe this compound as a β-blocker "without intrinsic sympathomimetic activity". In functional assays, its profile closely resembles that of propranolol, a classic pure antagonist, rather than pindolol, a known partial agonist. Furthermore, in studies on human mononuclear leukocytes, this compound did not stimulate cAMP accumulation, a hallmark of β-adrenoceptor activation. Instead, it was shown to reduce isoproterenol-stimulated cAMP levels, consistent with antagonist behavior.

-

Evidence Suggesting ISA: In contrast, some pharmacological databases and reviews mention that this compound possesses intrinsic sympathomimetic activity, which may contribute to its therapeutic efficacy and tolerability by minimizing effects like severe bradycardia.

Quantitative Pharmacological Data

A thorough review of published literature reveals a scarcity of specific quantitative values for this compound's binding affinity and intrinsic activity. While its potent β-blocking activity is well-established, precise Ki, pA2, and Emax values are not consistently reported. One study did determine an IC50 value for this compound in competition binding experiments on human mononuclear leukocytes.

Table 1: Receptor Binding and Functional Activity of this compound

| Parameter | Receptor/System | Value | Reference / Comment |

| Receptor Selectivity | β1 vs. β2 Adrenoceptors | Non-selective | |

| Functional Class | β-Adrenoceptors | Competitive Antagonist | |

| IC50 | β-Adrenoceptors (Human MNL) | ~2 nM | Inhibiting ³H-CGP 12177 binding. |

| Binding Affinity (Ki) | β1-Adrenoceptor | Not Reported in Literature | - |

| Binding Affinity (Ki) | β2-Adrenoceptor | Not Reported in Literature | - |

| Antagonist Potency (pA2) | β-Adrenoceptors | Not Reported in Literature | - |

| Intrinsic Activity (Emax) | Adenylyl Cyclase Activation | Considered to be 0 | Described as being devoid of ISA. |

Key Experimental Protocols

The characterization of a compound like this compound as a partial agonist or a pure antagonist relies on a combination of receptor binding and functional assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to β-adrenoceptors in a membrane preparation.

Methodology:

-

Membrane Preparation:

-

Harvest cells or tissue expressing the target β-adrenoceptor subtype (e.g., CHO cells transfected with human β1- or β2-adrenoceptors, or tissue homogenates from heart or lung).

-

Homogenize the cells/tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) containing protease inhibitors.

-

Perform differential centrifugation to isolate the membrane fraction. This typically involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-CGP-12177, a hydrophilic antagonist that selectively labels surface receptors). The concentration is typically chosen to be near its Kd value.

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the log concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Functional Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), the primary second messenger of β-adrenoceptor signaling. This is crucial for determining intrinsic activity (Emax).

Methodology:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Adenylyl Cyclase Assay:

-

Pre-incubate the cell membranes with increasing concentrations of the test compound (this compound) or a reference full agonist (e.g., Isoproterenol) in an assay buffer. The buffer should contain ATP (the substrate for adenylyl cyclase), an ATP regenerating system (e.g., creatine phosphate and creatine kinase), MgCl2, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

To assess antagonist effects, pre-incubate the membranes with this compound before adding a fixed concentration (e.g., the EC80) of Isoproterenol.

-

Initiate the enzymatic reaction by adding the membranes and incubate at 37°C for a defined period (e.g., 10-15 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl or by heating).

-

-

cAMP Quantification:

-

Centrifuge the samples to pellet the protein.

-

Measure the amount of cAMP in the supernatant using a commercially available kit, such as an Enzyme Immunoassay (EIA), a Radioimmunoassay (RIA), or a fluorescence-based detection method.

-

-

Data Analysis:

-

For Agonist Activity: Plot the amount of cAMP produced against the log concentration of the test compound. Determine the EC50 (potency) and the Emax (maximal effect).

-

Intrinsic Activity (IA): Calculate the intrinsic activity of this compound by expressing its Emax as a percentage of the Emax produced by the full agonist Isoproterenol.

-

IA = (Emax of this compound / Emax of Isoproterenol) x 100%

-

For a pure antagonist like this compound, the expected IA would be 0.

-

-

For Antagonist Activity: Plot the response to the fixed concentration of Isoproterenol against the log concentration of this compound to determine an IC50 for the inhibition of agonist-stimulated cAMP production.

-

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental designs is crucial for understanding the characterization of this compound.

Caption: β-Adrenergic receptor signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing the partial agonist activity of a β-blocker.

Unique Property: Downregulation of β-Adrenergic Receptors

Beyond its role as a competitive antagonist, research has shown that this compound can induce a marked and lasting decrease in the number of β-adrenergic receptors on the cell surface. This effect was observed in human volunteers following therapeutic doses and was correlated with the reduction in heart rate. This downregulation of receptors is not a feature of all β-blockers (e.g., propranolol and pindolol do not show this acute effect) and represents an additional mechanism that may contribute to this compound's sustained therapeutic action. This effect is not due to receptor sequestration but a genuine reduction in the number of available binding sites.

Summary and Conclusion

This compound is a non-selective β-adrenoceptor antagonist. The balance of evidence from basic research indicates that it is devoid of significant intrinsic sympathomimetic activity, positioning it as a pure antagonist rather than a partial agonist. Its mechanism of action is primarily competitive blockade of β1- and β2-adrenoceptors, leading to the inhibition of the adenylyl cyclase signaling cascade. While precise quantitative data on its binding affinity (Ki) and functional antagonist potency (pA2) are not widely reported in the literature, its potent blocking effect is well-documented. Additionally, this compound exhibits a unique ability to downregulate β-adrenoceptor density, a property not shared by all drugs in its class, which may contribute to its long-term efficacy. Future research providing detailed quantitative analysis of its interaction with β-adrenoceptor subtypes would be beneficial for a more complete understanding of its pharmacological profile.

References

- 1. This compound | Dosing & Uses | medtigo [medtigo.com]

- 2. Reduction of beta-adrenergic receptors by this compound: an additional mechanism for beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. Beta-adrenergic receptor changes during this compound treatment in healthy volunteers: relevance for beta-blocking therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Antioxidant Potential of Tertatolol: A Prospective Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 28, 2025

Abstract

Tertatolol, a non-cardioselective beta-adrenergic antagonist, is primarily recognized for its antihypertensive efficacy. While some beta-blockers, notably carvedilol, have demonstrated significant antioxidant properties that contribute to their cardioprotective effects, the antioxidant capacity of this compound remains largely unexplored in scientific literature. This technical guide addresses this knowledge gap by providing a prospective framework for investigating the potential antioxidant properties of this compound. In the absence of direct experimental data on this compound, this document outlines a series of established experimental protocols and theoretical considerations based on its chemical structure. The objective is to equip researchers and drug development professionals with the necessary methodologies to systematically evaluate this compound's ability to scavenge free radicals, modulate oxidative stress pathways, and protect against lipid peroxidation. This guide serves as a foundational roadmap for future research into the pleiotropic effects of this compound beyond its primary beta-blocking activity.

Introduction: The Antioxidant Gap in this compound Research

Beta-blockers are a cornerstone in the management of cardiovascular diseases. Their primary mechanism involves the antagonism of beta-adrenergic receptors, leading to reduced heart rate, blood pressure, and cardiac contractility. However, a growing body of evidence suggests that some beta-blockers possess ancillary properties, including direct antioxidant effects, which may enhance their therapeutic benefits.[1] For instance, carvedilol is known to be a potent scavenger of free radicals, an activity attributed to its carbazole moiety.[2] This has spurred interest in the potential antioxidant capabilities of other drugs in this class.

Despite its established clinical use, this compound has not been the subject of significant investigation regarding its antioxidant properties. A comprehensive review of existing literature reveals a notable absence of studies quantifying its free-radical scavenging activity or its effects on oxidative stress biomarkers. This guide, therefore, shifts from a retrospective summary to a prospective blueprint for research.

Structural Analysis and Hypothetical Antioxidant Mechanisms

The potential for a molecule to act as an antioxidant is often linked to its chemical structure. Key features include the presence of electron-donating groups, such as hydroxyl or amine moieties on an aromatic ring, which can stabilize free radicals.

This compound's chemical structure features a thiophene ring and a secondary amine group in its side chain. While it lacks the carbazole group of carvedilol or the catechol-like structures found in potent natural antioxidants, the heteroaromatic thiophene ring and the overall molecular conformation may confer some capacity to interact with reactive oxygen species (ROS). It is hypothesized that this compound could potentially exert antioxidant effects through:

-

Direct Radical Scavenging: The molecule may be capable of donating a hydrogen atom or an electron to neutralize free radicals, albeit likely to a lesser extent than beta-blockers with dedicated antioxidant functional groups.

-

Metal Ion Chelation: By binding to transition metal ions like iron and copper, this compound could prevent them from participating in the Fenton reaction, a key source of highly reactive hydroxyl radicals.

-

Indirect Effects on Antioxidant Enzymes: this compound might modulate the expression or activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Proposed Experimental Protocols for Assessing Antioxidant Properties

To systematically investigate the antioxidant potential of this compound, a multi-tiered approach involving in vitro chemical assays, cell-based assays, and in vivo models is recommended.

In Vitro Antioxidant Capacity Assays

These assays provide a baseline assessment of this compound's ability to directly interact with and neutralize free radicals.

Table 1: Proposed In Vitro Antioxidant Assays for this compound

| Assay | Principle | Key Parameters to Measure |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | IC50 (concentration for 50% inhibition), percentage scavenging |

| ABTS Radical Scavenging Assay | Assesses the capacity of an antioxidant to scavenge the ABTS radical cation, which is applicable to both hydrophilic and lipophilic compounds. | Trolox Equivalent Antioxidant Capacity (TEAC), IC50 |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, indicated by a color change. | FRAP value (expressed as Fe²⁺ equivalents) |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Quantifies the inhibition of peroxyl radical-induced oxidation of a fluorescent probe by the antioxidant. | ORAC value (expressed as Trolox equivalents) |

| Lipid Peroxidation Inhibition Assay | Evaluates the ability of the compound to inhibit the oxidation of lipids, often using a lipid source like linoleic acid or brain homogenates, and measuring malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) levels. | Percentage inhibition of lipid peroxidation, IC50 |

Detailed Methodology: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

-

Prepare a series of concentrations of this compound in methanol.

-

Prepare a standard antioxidant solution (e.g., Trolox or ascorbic acid) for comparison.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of this compound or standard to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value by plotting the percentage of scavenging against the concentration of this compound.

-

Cell-Based Oxidative Stress Assays

These assays assess the effects of this compound on oxidative stress in a biological context.

Table 2: Proposed Cell-Based Assays for this compound

| Assay | Cell Line Example | Principle | Key Parameters to Measure |

| Cellular Antioxidant Activity (CAA) Assay | Caco-2, HepG2 | Measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) within cells exposed to an oxidant. | CAA value (expressed as quercetin equivalents) |

| Measurement of Intracellular ROS | H9c2, EA.hy926 | Utilizes fluorescent probes like DCFH-DA or DHE to quantify intracellular ROS levels after inducing oxidative stress (e.g., with H₂O₂ or menadione) in the presence or absence of this compound. | Fold change in fluorescence intensity |

| Antioxidant Enzyme Activity Assays | Primary cardiomyocytes | Measures the specific activity of SOD, CAT, and GPx in cell lysates after treatment with this compound and/or an oxidative stressor. | Enzyme activity (U/mg protein) |

| Western Blot Analysis | H9c2, EA.hy926 | Quantifies the protein expression levels of key antioxidant enzymes (SOD, CAT, GPx) and transcription factors like Nrf2. | Relative protein expression levels |

Detailed Methodology: Measurement of Intracellular ROS using DCFH-DA

-

Cell Culture:

-

Seed endothelial cells (e.g., EA.hy926) in a 96-well black, clear-bottom plate and culture until confluent.

-

-

Loading with DCFH-DA:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

-

-

Treatment:

-

Wash the cells with PBS to remove excess probe.

-

Treat the cells with various concentrations of this compound for 1-2 hours.

-

-

Induction of Oxidative Stress:

-

Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) at a final concentration of 100 µM.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase over time for each condition and normalize to the control group.

-

Visualization of Proposed Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflows and a potential signaling pathway for investigation.

Conclusion and Future Directions

The investigation into the antioxidant properties of this compound represents a promising avenue for research that could potentially broaden its therapeutic profile. While direct evidence is currently lacking, the structural components of this compound and the established antioxidant activities of other beta-blockers provide a rationale for its systematic evaluation. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to elucidate the direct free-radical scavenging capabilities and cellular antioxidant effects of this compound.